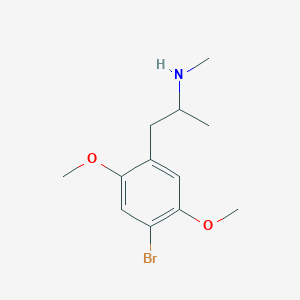

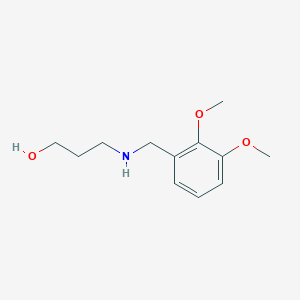

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol, also known as 3-DMBAP, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a derivative of benzylamine and is an important component in the synthesis of many biologically active compounds. 3-DMBAP is used in the synthesis of a variety of compounds, such as peptides, hormones, and drugs. In addition, the compound is used in the manufacture of pharmaceuticals, cosmetics, and food additives.

Scientific Research Applications

-

Medicinal Chemistry Research : A series of novel N,N-disubstituted biguanides have been synthesized using varied secondary amines and cyanoguanidine under microwave irradiation. All the synthesized compounds were evaluated for quorum sensing inhibition (QSI) activity using Chromobacterium violaceum (ATCC12472)-based bioassay . The molecular docking studies revealed that N,N-disubstituted biguanides shared structural complementarity with CviR domain .

-

Enamine Reactions : Enamines undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can be hydrolyzed back into the carbonyl .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

properties

IUPAC Name |

3-[(2,3-dimethoxyphenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-6-3-5-10(12(11)16-2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORGOETVDFBNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378184 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol | |

CAS RN |

137788-51-3 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.